2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium
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Overview
Description
2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is a deuterated derivative of nitric oxide. This compound is notable for its unique isotopic composition, where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium typically involves the deuteration of a precursor compound. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration reactors. These reactors are designed to handle the high pressures and temperatures required for efficient deuterium exchange. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2,3,5,6-Tetradeuterio-4-amino-1-oxidopyridin-1-ium.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of nitrogen-containing compounds.
Medicine: Investigated for its potential therapeutic applications due to its unique isotopic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium involves its interaction with molecular targets through its nitro and deuterium-substituted groups. The deuterium atoms can influence the compound’s binding affinity and reaction rates with biological molecules. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetradeuterio-4-nitropyridine: Similar structure but lacks the oxidopyridin-1-ium group.
4-Nitro-1-oxidopyridin-1-ium: Non-deuterated version of the compound.
2,3,5,6-Tetradeuterio-4-aminopyridine: Reduced form with an amino group instead of a nitro group.
Uniqueness
2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is unique due to its combination of deuterium substitution and the presence of both nitro and oxidopyridin-1-ium groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNNAKAVAHBNK-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1[N+](=O)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1[N+](=O)[O-])[2H])[2H])[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does deuterium substitution affect the vibrational frequencies in 4-nitropyridine N-oxide, as observed in the study?
A1: The study utilizes 4-nitropyridine-d4-N-oxide (NPO-d4) to investigate the impact of deuterium substitution on vibrational frequencies. According to the research, the Teller-Redlich product rule was employed to assign the vibrations of NPO-d4 []. This rule helps predict the frequency shifts caused by isotopic substitution, confirming the assignments made for the normal and deuterated molecules. The paper mentions observing "significant dynamic couplings, up to 13 cm−1" for some vibrations []. This suggests that deuterium substitution not only shifts frequencies but also influences the coupling between different vibrational modes within the molecule.
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